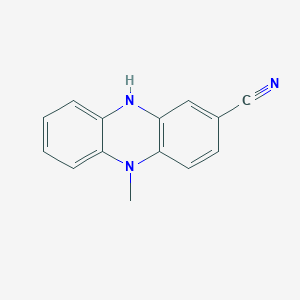
4-(Chloromethyl)-1-phenethyl-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1-phenethyl-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The compound is characterized by a piperidine ring substituted with a chloromethyl group at the 4-position and a phenethyl group at the 1-position. This structural configuration imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-phenethyl-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via nucleophilic substitution reactions, where a phenethyl halide reacts with a piperidine derivative.
Chloromethylation: The final step involves the chloromethylation of the piperidine ring at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1-phenethyl-piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Hydrolysis: The chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and amines.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced forms of the piperidine ring or other substituents.
Applications De Recherche Scientifique
4-(Chloromethyl)-1-phenethyl-piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1-phenethyl-piperidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The phenethyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-1-benzyl-piperidine: Similar structure but with a benzyl group instead of a phenethyl group.
4-(Chloromethyl)-1-methyl-piperidine: Similar structure but with a methyl group instead of a phenethyl group.
4-(Chloromethyl)-1-phenyl-piperidine: Similar structure but with a phenyl group instead of a phenethyl group.
Uniqueness
4-(Chloromethyl)-1-phenethyl-piperidine is unique due to the presence of both the chloromethyl and phenethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
67686-04-8 |
|---|---|
Formule moléculaire |
C14H21Cl2N |
Poids moléculaire |
274.2 g/mol |
Nom IUPAC |
4-(chloromethyl)-1-(2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H20ClN.ClH/c15-12-14-7-10-16(11-8-14)9-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2;1H |
Clé InChI |
YWESWMDXMIBSIA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCl)CCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)

![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)



![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)


![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)

